1-(2,3-dimethylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(2,3-Dimethylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is a fused heterocyclic system, and is substituted with dimethylphenyl and trifluoromethylphenyl groups. These substitutions impart distinct chemical properties to the molecule, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
The synthesis of 1-(2,3-dimethylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Introduction of the dimethylphenyl group: This step may involve electrophilic aromatic substitution reactions using 2,3-dimethylbenzene as a starting material.
Attachment of the trifluoromethylphenyl group: This can be accomplished through nucleophilic substitution reactions or cross-coupling reactions using trifluoromethylbenzene derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Research: The compound may be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: It can be utilized in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions (e.g., hydrogen bonding, van der Waals forces), leading to modulation of their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 1-(2,3-dimethylphenyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one include other pyrazolo[3,4-d]pyrimidin-4-one derivatives with different substituents. These compounds may share similar core structures but differ in their chemical properties and applications due to variations in their substituent groups. The uniqueness of this compound lies in its specific combination of dimethylphenyl and trifluoromethylphenyl groups, which impart distinct chemical and biological properties.
Some similar compounds include:
- 1-(2,4-Dimethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)urea
- Methyl 3-(trifluoromethyl)phenylacetate
These compounds may exhibit different reactivity and applications based on their structural differences.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O/c1-13-4-3-5-18(14(13)2)28-19-17(10-26-28)20(29)27(12-25-19)11-15-6-8-16(9-7-15)21(22,23)24/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOSKXDUUZBVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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